4-(Aminomethyl)-3-(trifluoromethyl)aniline

Übersicht

Beschreibung

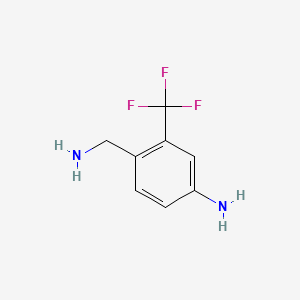

4-(Aminomethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the aromatic ring.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-3-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Industry: It is used in the production of materials with specific properties, such as increased stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, while the aminomethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable scaffold for designing molecules with desired biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Aminomethyl)-2-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position on the aniline ring.

4-(Trifluoromethyl)aniline: Lacks the aminomethyl group, making it less versatile in certain chemical reactions and applications.

Uniqueness

4-(Aminomethyl)-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various applications, particularly in the design of molecules with improved pharmacokinetic and metabolic profiles .

Biologische Aktivität

4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS No. 122509-22-2) is an organic compound notable for its structural features, including an aminomethyl group and a trifluoromethyl group attached to an aniline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including radical trifluoromethylation of carbon-centered radicals. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group can influence binding affinity and selectivity for target proteins, while the aminomethyl group facilitates hydrogen bonding and other interactions critical for biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 µM, indicating potent antimicrobial effects comparable to established antibiotics .

Antiviral Activity

Research has also indicated that similar compounds exhibit antiviral properties. A series of 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors against Ebola virus entry, demonstrating the potential for developing therapeutic agents targeting viral infections . The structure-activity relationship (SAR) studies suggest that modifications to the aromatic ring can enhance antiviral potency.

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. Compounds derived from this structure demonstrated significant cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), with IC50 values ranging from approximately 3 to 6 µM . The mechanism appears to involve inhibition of DNA replication and induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)-2-(trifluoromethyl)aniline | Structure | Similar antimicrobial effects but with altered selectivity |

| 4-(Trifluoromethyl)aniline | Structure | Lacks aminomethyl group; reduced biological versatility |

The unique combination of the aminomethyl and trifluoromethyl groups in this compound enhances its utility in drug design compared to similar compounds lacking one or both functional groups.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives, revealing that certain modifications significantly increased potency against resistant bacterial strains .

- Antiviral Research : Investigations into the antiviral properties of related compounds led to the discovery of effective inhibitors against Ebola virus entry, showcasing the potential for therapeutic applications in viral infections .

- Cancer Cell Line Studies : Research on the anticancer effects demonstrated that specific derivatives could inhibit cell proliferation effectively, suggesting a dual role in both antibacterial and anticancer therapies .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGJSASELAQLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.